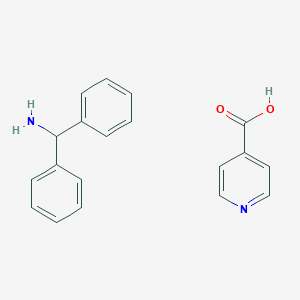
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate, commonly known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its cognitive enhancing properties. It belongs to the racetam family of compounds and is structurally similar to Piracetam, the first nootropic drug developed. Phenylpiracetam is known to improve memory, focus, and concentration, making it a popular choice among students, athletes, and professionals.
Mécanisme D'action
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to enhance cognitive function by increasing the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also increases the density of certain receptors in the brain, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of ATP, the primary source of energy for cells. It also increases the production of cAMP, a signaling molecule that plays a role in memory formation and cognitive function. In addition, Phenylpiracetam has been found to increase the density of certain receptors in the brain, which may contribute to its cognitive enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylpiracetam has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it easy to study. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using Phenylpiracetam in lab experiments is that its effects on cognitive function may vary depending on the species being studied.
Orientations Futures
There are a number of future directions for research on Phenylpiracetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of Phenylpiracetam and its potential applications in medicine and cognitive enhancement.
Méthodes De Synthèse
Phenylpiracetam can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with phenylmagnesium bromide. The resulting product is then treated with acetic anhydride to obtain Phenylpiracetam.
Applications De Recherche Scientifique
Phenylpiracetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory and learning in animal models and humans. In a study conducted on rats, Phenylpiracetam was found to improve memory retention and retrieval by increasing the release of acetylcholine, a neurotransmitter involved in memory formation. In another study, Phenylpiracetam was found to improve cognitive function in patients with traumatic brain injury.
Propriétés
Numéro CAS |
171507-34-9 |
|---|---|
Nom du produit |
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate |
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
diphenylmethanamine;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H13N.C6H5NO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6(9)5-1-3-7-4-2-5/h1-10,13H,14H2;1-4H,(H,8,9) |
Clé InChI |
WOLRVWVFCLSWBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CN=CC=C1C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CN=CC=C1C(=O)O |
Autres numéros CAS |
171507-34-9 |
Synonymes |
diphenylmethanamine, pyridine-4-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



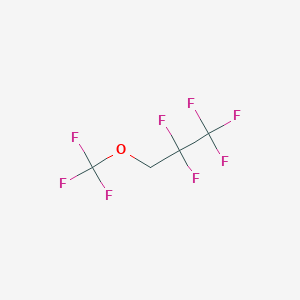
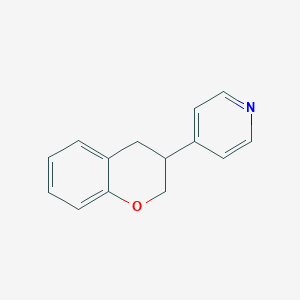
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

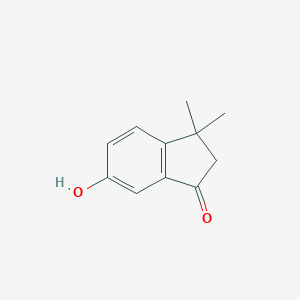
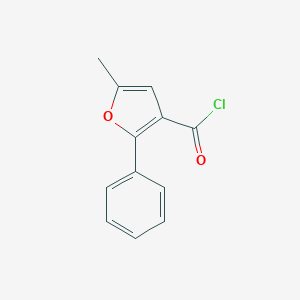

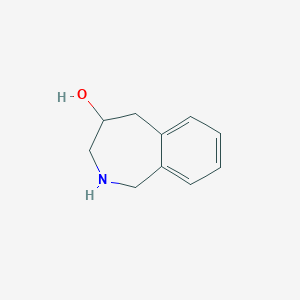

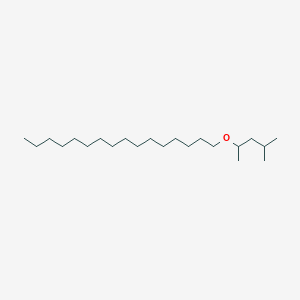
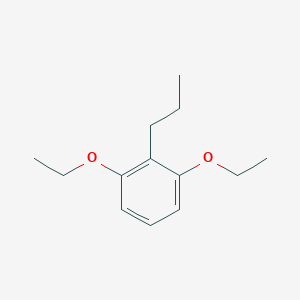

![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)